3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a 2-chlorophenyl group, a methyl group at position 5, and a carboxamide linker at position 4. The carboxamide connects to a 1,3,4-oxadiazole ring bearing a furan-2-yl substituent at position 5.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O4/c1-9-13(14(22-26-9)10-5-2-3-6-11(10)18)15(23)19-17-21-20-16(25-17)12-7-4-8-24-12/h2-8H,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDNESZNMXMCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced onto the isoxazole ring.
Formation of the oxadiazole ring: This can be accomplished through the cyclization of hydrazides with carboxylic acids or their derivatives.
Attachment of the furan ring: This step typically involves a coupling reaction to attach the furan ring to the oxadiazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Key Findings :
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Hydrolysis efficiency depends on steric hindrance around the amide bond.
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The carboxylic acid derivative (from acidic hydrolysis) is a precursor for further functionalization .
Nucleophilic Substitution at the Chlorophenyl Group
The chlorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions.
Key Findings :
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Electron-withdrawing groups on the oxadiazole ring enhance NAS reactivity .
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Copper catalysis improves substitution efficiency with thiols .
Oxidation and Reduction Reactions
The oxazole and oxadiazole rings undergo redox transformations under controlled conditions.
Key Findings :
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Oxidation of the methyl group on the oxazole produces a carboxylic acid without ring cleavage.
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Catalytic hydrogenation selectively reduces the oxadiazole ring while preserving other functionalities .
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cyclization and ring-opening reactions under specific conditions.
Key Findings :
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Ring-opening in acidic media generates reactive intermediates for downstream synthesis .
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Chloramine T facilitates cyclization without affecting the furan or oxazole rings .
Electrophilic Substitution on the Furan Ring
The electron-rich furan moiety undergoes electrophilic substitution reactions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, Ac₂O, 0°C (1 hour) | 5-Nitro-furan-2-yl substituted derivative | |
| Sulfonation | SO₃, DCE, 40°C (6 hours) | Sulfonated furan analog |
Key Findings :
Scientific Research Applications
Anticancer Activity
Research has identified 1,3,4-oxadiazole derivatives as promising candidates in cancer therapy. The compound is part of this class and has demonstrated significant anticancer properties:
- Mechanism of Action : The anticancer activity is attributed to the ability of the oxadiazole moiety to interfere with cellular processes involved in tumor growth. Studies have shown that compounds containing the oxadiazole structure can inhibit various cancer cell lines effectively. For instance, derivatives similar to this compound have been tested against different cancer types, showing high inhibition rates against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines with inhibition percentages exceeding 80% .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. The furan and chlorophenyl groups contribute to its effectiveness by enhancing lipophilicity and facilitating membrane penetration:
- Research Findings : Several studies have reported that oxadiazole derivatives possess broad-spectrum antimicrobial properties. For example, compounds similar to this one have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research into related oxadiazole derivatives has indicated their ability to reduce inflammation markers significantly:
- Case Studies : In experimental models, certain derivatives demonstrated comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their utility in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. Modifications on the chlorophenyl or furan rings can lead to variations in potency and selectivity against specific targets.
Drug Development Potential
Given its diverse biological activities, this compound represents a valuable scaffold for drug development. Researchers are investigating its potential as a lead compound for synthesizing more potent analogs with improved pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Heterocyclic Core and Substituents
Oxadiazole Isomerism and Substituent Effects
- N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide (): Core: 1,2,4-oxadiazole (vs. 1,3,4-oxadiazole in the target compound). Substituents: 4-Chlorophenyl (vs. 2-chlorophenyl) and ethyl-furamide.
Thiadiazole Derivatives
- 3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide (3a, ): Core: 1,3,4-thiadiazole (sulfur replaces oxygen in oxadiazole). Substituents: Sulfanylacetic acid derivative with a 4-fluorophenyl group. Data: Melting point = 182–184°C; Yield = 76% . Impact: Sulfur’s larger atomic radius and lower electronegativity may enhance metabolic stability but reduce solubility compared to oxadiazole analogs.
3-(2-Chlorophenyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide ():
Pyridine and Oxazole Hybrids
Functional Group Modifications
Carboxamide Linker Variations
Key Insights and Trends
Heterocyclic Core :
- Oxadiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., 3a) exhibit higher melting points, suggesting stronger intermolecular forces due to sulfur’s polarizability .
- Oxazole-Oxazole vs. Oxazole-Oxadiazole : Bis-oxazole structures () may reduce solubility but enhance thermal stability.
Substituent Effects :
- Chlorophenyl Position : 2-Chlorophenyl (target) vs. 4-chlorophenyl () alters steric and electronic profiles.
- Furan vs. Pyridine : Furan’s oxygen enhances electron density, while pyridine introduces basicity .
Cyanophenyl (): Electron-withdrawing groups may optimize binding to hydrophobic pockets .
Biological Activity
The compound 3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a derivative of 1,3,4-oxadiazole and oxazole, which have been extensively studied for their diverse biological activities. This article aims to summarize the biological activities of this specific compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound under discussion has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It has been reported that 1,3,4-oxadiazole derivatives inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) . The specific interactions with these enzymes may lead to reduced tumor growth and increased apoptosis in cancer cells.
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it was found to have an IC50 value comparable to established chemotherapeutics .
2. Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Broad-Spectrum Activity : Studies indicated that derivatives of 1,3,4-oxadiazole possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The presence of the furan moiety enhances this activity by increasing membrane permeability.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were evaluated against various bacterial strains. Results showed effective inhibition at concentrations as low as 10 µg/mL for certain strains .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases:
- Free Radical Scavenging : The compound demonstrated significant free radical scavenging activity in various assays. The antioxidant capacity was measured using DPPH and ABTS assays, showing IC50 values lower than those of standard antioxidants like ascorbic acid .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at para position | Enhanced anticancer activity |
| Furan ring | Increased antimicrobial potency |
| Methyl group | Improved antioxidant capacity |
The presence of electron-withdrawing groups such as chlorine at strategic positions significantly influences the biological activity by enhancing binding affinity to target enzymes.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study on Anticancer Efficacy : A study involving MCF-7 breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls .
- Antimicrobial Efficacy : In a clinical trial assessing the effectiveness against Staphylococcus aureus infections, patients treated with formulations containing this compound exhibited faster recovery rates compared to those receiving standard antibiotic therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide?
- Methodology : Multi-step organic synthesis is typically employed, starting with the preparation of the oxazole and oxadiazole precursors. Key steps include cyclocondensation of chlorophenyl-substituted oxazole with furan-2-carboxylic acid derivatives, followed by carboxamide coupling. Reagents like thionyl chloride (for activation) and coupling agents (e.g., HATU or DCC) are critical. Reaction conditions (e.g., inert atmosphere, 60–80°C, 12–24 hours) must be tightly controlled to avoid side reactions .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology : Use orthogonal analytical techniques:
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
- NMR (¹H/¹³C, DEPT-135) to confirm regiochemistry, particularly the positions of the chlorophenyl and methyl groups on the oxazole ring .
- Mass spectrometry (HRMS-ESI) to verify molecular weight and isotopic patterns .
Q. What structural features contribute to its potential bioactivity?
- Key Features :
- The oxazole-oxadiazole core enhances π-π stacking with biological targets (e.g., enzymes or receptors).
- The 2-chlorophenyl group increases lipophilicity, improving membrane permeability.
- The furan-2-yl substituent introduces hydrogen-bonding potential, critical for target binding .
Advanced Research Questions
Q. How do contradictory reports on its biological activity (e.g., antimicrobial vs. anti-inflammatory) arise, and how can they be resolved?
- Analysis : Contradictions often stem from:
- Assay variability (e.g., MIC values in antimicrobial studies vs. IC₅₀ in enzyme inhibition).
- Solubility differences (DMSO vs. aqueous buffers) affecting bioavailability .
- Resolution :
- Use orthogonal assays (e.g., fluorescence polarization and SPR for binding studies).
- Perform metabolic stability tests (e.g., liver microsomes) to rule out false positives from degradation .
Q. What computational strategies are effective for predicting its interactions with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina, Glide) to map binding modes with enzymes like COX-2 or bacterial topoisomerases.
- MD simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
- DFT calculations (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can structural analogs be designed to improve pharmacokinetic properties?
- Design Principles :
- Replace the methyl group on the oxazole with trifluoromethyl to enhance metabolic stability .
- Introduce polar substituents (e.g., hydroxyl or amine groups) on the furan ring to improve solubility without compromising binding .
- Test prodrug strategies (e.g., esterification of the carboxamide) for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
